Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 609794-32-3
VCID: VC15582872
InChI: InChI=1S/C21H24N2O6S/c1-6-8-29-20(25)17-12(2)22-21-23(16(24)7-9-30-21)18(17)13-10-14(26-3)19(28-5)15(11-13)27-4/h6,10-11,18H,1,7-9H2,2-5H3
SMILES:
Molecular Formula: C21H24N2O6S
Molecular Weight: 432.5 g/mol

Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate

CAS No.: 609794-32-3

Cat. No.: VC15582872

Molecular Formula: C21H24N2O6S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate - 609794-32-3

Specification

CAS No. 609794-32-3
Molecular Formula C21H24N2O6S
Molecular Weight 432.5 g/mol
IUPAC Name prop-2-enyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C21H24N2O6S/c1-6-8-29-20(25)17-12(2)22-21-23(16(24)7-9-30-21)18(17)13-10-14(26-3)19(28-5)15(11-13)27-4/h6,10-11,18H,1,7-9H2,2-5H3
Standard InChI Key IHFDCWTVLUFLLW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC=C

Introduction

Molecular Structure and Conformational Analysis

The compound’s core consists of a pyrimido[2,1-b][1, thiazine system fused with a dihydro-2H,6H ring framework. Key structural features include:

  • Pyrimido-Thiazine Core: A six-membered pyrimidine ring fused to a thiazine ring, creating a bicyclic system with partial saturation at the 3,4-positions.

  • 3,4,5-Trimethoxyphenyl Substituent: Attached at the 6-position, this electron-rich aromatic group enhances steric bulk and influences electronic properties .

  • Allyl Ester at C7: The allyloxycarbonyl group introduces reactivity for further functionalization .

Crystallographic studies of analogous compounds, such as methyl 1-allyl-4-methyl-1H-benzo[c] thiazine-3-carboxylate, reveal that the thiazine ring adopts a sofa-like conformation with sulfur atoms displaced by ~0.767 Å from the mean plane . Similar distortions are anticipated in the title compound due to steric interactions between the trimethoxyphenyl group and the allyl substituent. Intramolecular C–H···π interactions further stabilize the conformation .

Table 1: Key Structural Parameters of Analogous Thiazine Derivatives

ParameterValue (Å/°)Source Compound
S1 displacement from plane0.767Methyl benzo[c]thiazine
Dihedral angle (allyl vs. core)78.5°Allyl chromene carboxylate
C–H···π interaction distance2.63–2.83Benzothiazine derivative

Synthetic Pathways and Optimization

Core Formation via Cyclization

The pyrimido-thiazine core is synthesized through condensation reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds. For example, 2-amino-4H-1,3-thiazin-4-one derivatives react with dialkyl acetylenedicarboxylates (DMAD/DEtAD) in a one-pot, three-component reaction to yield thiazine-dicarboxylates in 76–85% yields . Microwave-assisted methods may enhance reaction efficiency.

Allylation at C7

Allyl halides (e.g., allyl bromide) react with the carboxylate intermediate under basic conditions (K₂CO₃/NaH) to form the allyl ester . Solvent choice (DMF or acetone) critically impacts yield and purity .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Core cyclizationThiourea, DMAD, 80°C, 12h76–85
Aryl substitution3,4,5-Trimethoxybenzaldehyde, AlCl₃68–72
AllylationAllyl bromide, K₂CO₃, DMF65–70

Chemical Reactivity and Derivative Synthesis

The allyl ester and electron-deficient pyrimidine-thiazine core enable diverse transformations:

  • Nucleophilic Acyl Substitution: The allyl group can be replaced by amines or alcohols under acidic conditions .

  • Diels-Alder Reactions: The diene character of the allyl moiety facilitates cycloadditions with dienophiles.

  • Oxidation at C4: The 4-oxo group may undergo reduction to form secondary alcohols for prodrug development.

Derivatives such as thiazolo[3,2-a]pyrimidines exhibit enhanced bioactivity, as seen in trimethoxyphenyl thiazole-pyrimidine hybrids with anticancer properties .

Compound ClassActivity (IC₅₀/MIC)Target
Thiazole-pyrimidines0.12–1.8 μMTubulin polymerization
Pyrimido-thiazine carboxylates8–32 μg/mLBacterial growth

Challenges and Future Directions

Current limitations include moderate synthetic yields and insufficient in vivo data. Future work should prioritize:

  • Catalytic Asymmetric Synthesis: Enantioselective methods to access chiral derivatives.

  • Targeted Drug Delivery: Conjugation with nanoparticles or antibody-drug conjugates.

  • Mechanistic Studies: Elucidating interactions with tubulin or kinase targets .

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